3,6-Dibromopyrazine-2,5-dicarboxylic acid 3,6-Dibromopyrazine-2,5-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 960510-32-1
VCID: VC8335884
InChI: InChI=1S/C6H2Br2N2O4/c7-3-1(5(11)12)9-4(8)2(10-3)6(13)14/h(H,11,12)(H,13,14)
SMILES: C1(=C(N=C(C(=N1)Br)C(=O)O)Br)C(=O)O
Molecular Formula: C6H2Br2N2O4
Molecular Weight: 325.9 g/mol

3,6-Dibromopyrazine-2,5-dicarboxylic acid

CAS No.: 960510-32-1

Cat. No.: VC8335884

Molecular Formula: C6H2Br2N2O4

Molecular Weight: 325.9 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dibromopyrazine-2,5-dicarboxylic acid - 960510-32-1

Specification

CAS No. 960510-32-1
Molecular Formula C6H2Br2N2O4
Molecular Weight 325.9 g/mol
IUPAC Name 3,6-dibromopyrazine-2,5-dicarboxylic acid
Standard InChI InChI=1S/C6H2Br2N2O4/c7-3-1(5(11)12)9-4(8)2(10-3)6(13)14/h(H,11,12)(H,13,14)
Standard InChI Key RQRIPQYTFAYYMX-UHFFFAOYSA-N
SMILES C1(=C(N=C(C(=N1)Br)C(=O)O)Br)C(=O)O
Canonical SMILES C1(=C(N=C(C(=N1)Br)C(=O)O)Br)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazine ring—a six-membered aromatic system containing two nitrogen atoms at positions 1 and 4. Bromine atoms occupy positions 3 and 6, while carboxylic acid groups (COOH-\text{COOH}) are positioned at carbons 2 and 5. This arrangement creates a planar, symmetric structure with significant dipole moments due to the electronegativity of bromine and the electron-deficient nature of the pyrazine ring.

Table 1: Key Molecular Properties

PropertyValue
CAS No.960510-32-1
Molecular FormulaC6H2Br2N2O4\text{C}_6\text{H}_2\text{Br}_2\text{N}_2\text{O}_4
Molecular Weight325.9 g/mol
IUPAC Name3,6-dibromopyrazine-2,5-dicarboxylic acid
SMILESC1(=C(N=C(C(=N1)Br)C(=O)O)Br)C(=O)O
InChIKeyRQRIPQYTFAYYMX-UHFFFAOYSA-N

The crystal structure remains uncharacterized, but computational models predict strong hydrogen bonding between carboxylic acid groups and π-π stacking interactions between adjacent pyrazine rings.

Synthesis and Manufacturing

Bromination of Pyrazinedicarboxylic Acid

The primary synthesis route involves brominating 2,5-pyrazinedicarboxylic acid using bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS) under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine replaces hydrogen atoms at the para positions relative to the carboxylic acid groups.

C6H4N2O4+2Br2C6H2Br2N2O4+2HBr\text{C}_6\text{H}_4\text{N}_2\text{O}_4 + 2 \, \text{Br}_2 \rightarrow \text{C}_6\text{H}_2\text{Br}_2\text{N}_2\text{O}_4 + 2 \, \text{HBr}

Yields typically range from 60–75%, with purification achieved via recrystallization from acetic acid or column chromatography.

Alternative Pathways

A related compound, 3,6-dibromopyrazin-2-amine (CAS No. 957230-70-5), is synthesized from 3,6-dibromo-pyrazine-2-carboxylic acid using diphenyl phosphoryl azide and triethylamine in tert-butanol, followed by trifluoroacetic acid treatment . While this method targets an amine derivative, it highlights the reactivity of brominated pyrazine intermediates in nucleophilic substitution reactions.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atoms at positions 3 and 6 are susceptible to nucleophilic displacement. For example, reactions with amines (e.g., ammonia, alkylamines) yield diamino derivatives, while thiols produce thioether-linked compounds . These reactions are critical for constructing heterocyclic frameworks in drug discovery.

Esterification and Amidation

The carboxylic acid groups undergo esterification with alcohols (e.g., methanol, ethanol) catalyzed by H2SO4\text{H}_2\text{SO}_4 or HCl\text{HCl}, forming diesters like dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate. Similarly, coupling with amines via carbodiimide reagents generates diamides.

Table 2: Common Derivatives

DerivativeReagentApplication
DiesterMethanol + H2SO4\text{H}_2\text{SO}_4Solubility enhancement
DiamideEthylenediamine + EDCPolymer precursors
DiaminoAmmonia (aq.)Ligand synthesis

Applications in Research and Industry

Medicinal Chemistry

The compound’s bromine atoms serve as handles for introducing pharmacophores. For instance, Suzuki-Miyaura coupling with aryl boronic acids generates biaryl pyrazines, which are evaluated as kinase inhibitors or antimicrobial agents. Its diamino derivative (CAS No. 203798-34-9) exhibits potential in targeting bacterial dihydrofolate reductase .

Materials Science

In optoelectronics, 3,6-dibromopyrazine-2,5-dicarboxylic acid is a precursor for conjugated polymers. Coordination with transition metals (e.g., Zn²⁺, Cu²⁺) yields metal-organic frameworks (MOFs) with tunable luminescence and conductivity.

PrecautionRecommendation
Personal ProtectionGloves, goggles, respirator
StorageSealed, 2–8°C, dry
Spill ManagementAbsorb with inert material

Comparative Analysis with Analogues

3,6-Diaminopyrazine-2,5-dicarboxylic Acid

Replacing bromine with amine groups (CAS No. 203798-34-9) reduces electrophilicity but enhances hydrogen-bonding capacity, making it suitable for supramolecular chemistry .

3,6-Dibromopyrazine-2,5-dicarbonitrile

The dicarbonitrile derivative (CAS No. 1391026-27-9) lacks carboxylic acids but offers nitrile groups for click chemistry, expanding utility in polymer science .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator